

"poly-L-glutamic acid for heavy metal chelation in biological systems"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Poly-L-Glutamic acid (MW 700000)
Cat. No.:	B15561850

[Get Quote](#)

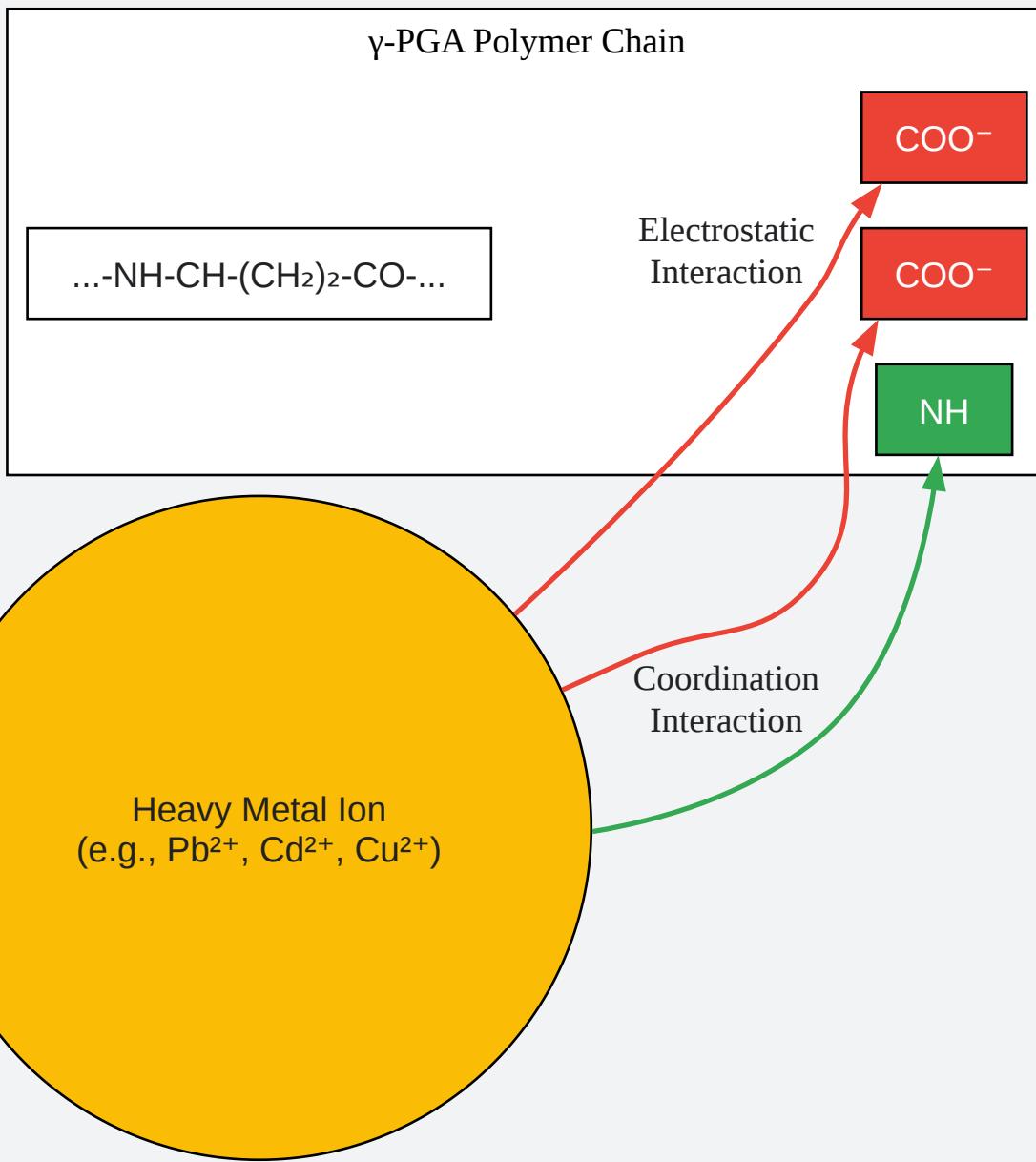
Application Notes: Poly-L-Glutamic Acid for Heavy Metal Chelation

1. Introduction

Heavy metal contamination poses a significant threat to environmental and human health due to the non-biodegradable nature and toxicity of these elements. Chelation therapy is a common strategy for mitigating heavy metal poisoning, but conventional chelating agents can cause adverse effects, including the depletion of essential minerals.^{[1][2][3]} Poly- γ -glutamic acid (γ -PGA), a naturally occurring biopolymer, has emerged as a promising, non-toxic, and biodegradable alternative for heavy metal chelation.^{[4][5]} Produced by various strains of *Bacillus*, γ -PGA is an edible polypeptide composed of repeating glutamic acid units linked by amide bonds between the α -amino and γ -carboxyl groups.^[6] Its unique structure, featuring abundant free carboxyl groups, makes it an effective agent for binding a wide range of divalent and trivalent metal ions.^{[6][7][8]} These notes detail the mechanisms, applications, and performance of γ -PGA in chelating heavy metals within biological contexts.

2. Properties of Poly-L-Glutamic Acid (γ -PGA)

- Biocompatible and Biodegradable: γ -PGA is non-toxic to biological systems and can be degraded into glutamic acid, a common amino acid.^{[4][5]}


- High Water Solubility: The negatively charged carboxyl groups along the polymer chain make γ -PGA highly soluble in water.[9]
- Strong Metal Binding: The numerous γ -carboxyl and imino functional groups provide multiple binding sites for heavy metal ions.[4][8][10]
- Environmentally Friendly: Its natural origin and biodegradability make it a sustainable choice for remediation and detoxification applications.[6]

3. Mechanism of Heavy Metal Chelation

The primary mechanism of heavy metal chelation by γ -PGA involves two main types of interactions:

- Electrostatic Interactions: The deprotonated anionic carboxylate groups ($-\text{COO}^-$) on the γ -PGA side chains strongly attract positively charged heavy metal cations.[4][10]
- Coordination Interactions: The nitrogen atoms in the imino groups ($-\text{NH}$) along the polymer backbone can form coordination bonds with metal ions, further stabilizing the complex.[4][10]

The binding of heavy metals like Cd^{2+} and Pb^{2+} has been shown to occur with the free carboxyl groups on the γ -PGA molecule.[8] The number of available binding sites is highly dependent on the pH of the solution, increasing as the pH rises and more carboxyl groups become deprotonated.[11][12]

Mechanism of γ -PGA Chelation[Click to download full resolution via product page](#)

Caption: Chelation of heavy metal ions by γ -PGA via electrostatic and coordination bonds.

4. Applications in Biological Systems

- Gastrointestinal Detoxification: γ -PGA and its composites, such as γ -PGA-coated superparamagnetic iron oxide nanoparticles (PGA-SPIONs), have shown high efficacy in

removing heavy metals from simulated gastrointestinal fluid.[1][2] This suggests potential as an oral supplement to reduce the absorption of ingested heavy metals.

- Agricultural Remediation: In agriculture, γ -PGA can be applied to contaminated soil to chelate heavy metals like cadmium (Cd), lead (Pb), chromium (Cr), and copper (Cu).[7][8] This stabilization reduces the bioavailability of the metals, thereby decreasing their uptake and accumulation in crops and promoting healthier plant growth.[7][8]
- Bacterial Protection: The bacterium *Bacillus subtilis* naturally produces γ -PGA as a defense mechanism to protect itself from the toxic effects of high concentrations of zinc and copper. [5]

Quantitative Data on Heavy Metal Chelation

The efficiency of heavy metal removal by γ -PGA varies with the type of metal, the formulation of γ -PGA, and the experimental conditions.

Table 1: Maximum Binding Capacities of γ -PGA for Various Heavy Metals.

γ -PGA Formulation	Heavy Metal	Binding Capacity (mg/g)	pH	Conditions	Reference(s)
Pure γ -PGA	Lead (Pb ²⁺)	213.58	5.5	In vitro batch study	[13]
Pure γ -PGA	Cadmium (Cd ²⁺)	41.85	5.5	In vitro batch study	[13]
PGA-SPIONs	Lead (Pb ²⁺)	147.71	5-8	Simulated Gastrointestinal Fluid	[1][3]
PGA-SPIONs	Lead (Pb ²⁺)	98.70	4-8	Deionized Water	[1][3]
PGA-SPIONs	Cadmium (Cd ²⁺)	23.15	5-8	Simulated Gastrointestinal Fluid	[1][3]
PGA-SPIONs	Cadmium (Cd ²⁺)	31.13	4-8	Deionized Water	[1][3]

| γ -PGA Hydrogel | Copper (Cu²⁺) | 8.6 | Not Specified | Wastewater | [4][10] |

Table 2: Binding Site Availability and Constants for Lead (Pb²⁺) Chelation.

pH	Available Binding Sites (mmol/g of γ -PGA)	Binding Constant (log K)	Method	Reference(s)
3.4	0.04	Not Determined	Chau's Method	[11][12]
4.2	1.12	Not Determined	Chau's Method	[11][12]
5.0	3.56	5.8	Chau's & Ruzic's Methods	[11][12]

| 6.2 | 4.51 | 6.0 | Chau's & Ruzic's Methods | [11][12] |

Table 3: Efficacy of γ -PGA in Reducing Heavy Metal Content in Plants.

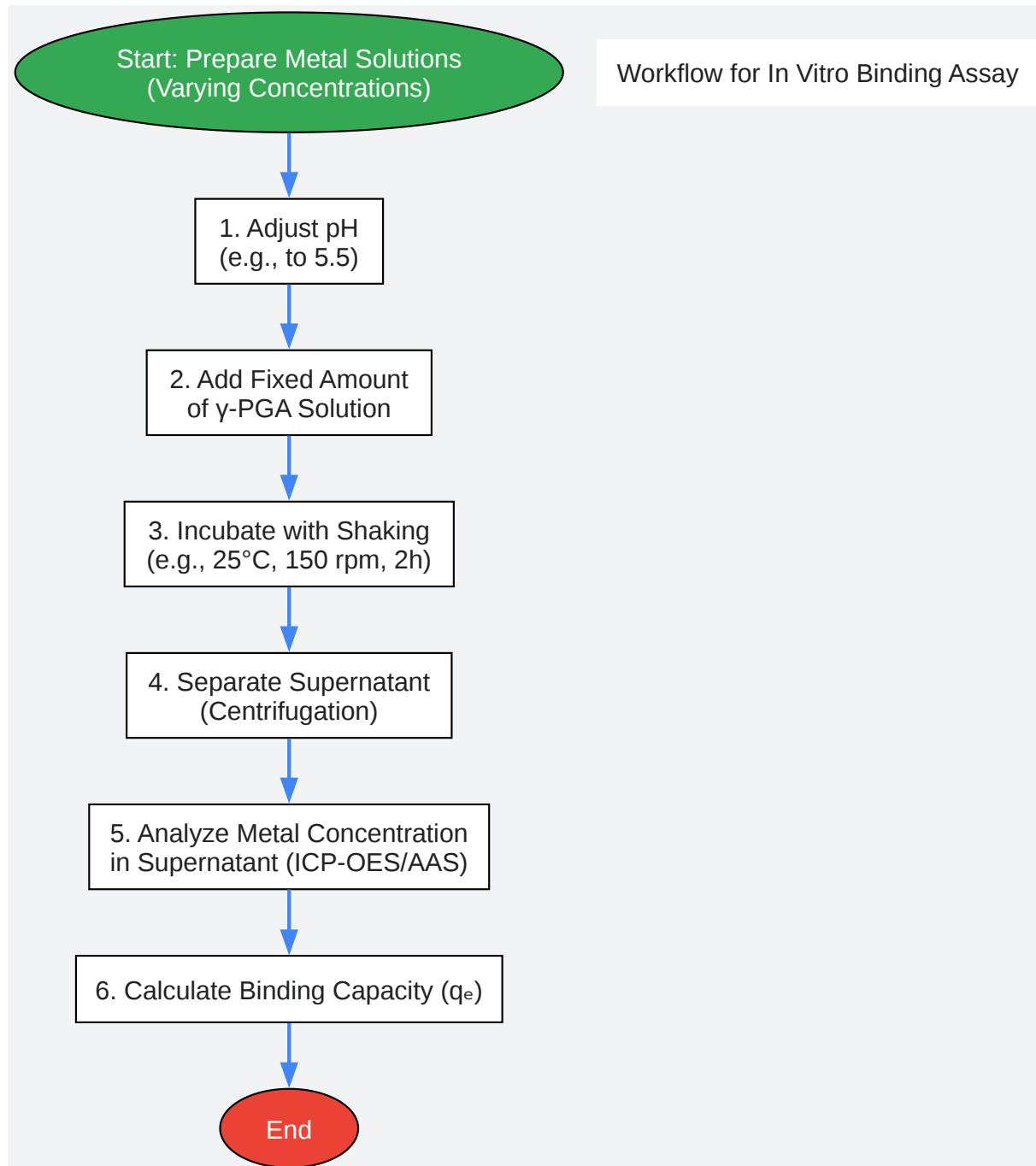
Heavy Metal	Plant	γ -PGA Treatment	Reduction in Plant Metal Content (%)	Reference(s)
Chromium (Cr)	Cucumber	Soil Application	67.45 - 86.77	[7]

| Copper (Cu) | Cucumber | Soil Application | 94.67 - 98.21 | [7] |

Experimental Protocols

Protocol 1: In Vitro Heavy Metal Binding Assay (Batch Method)

This protocol is adapted from studies evaluating the binding capacity of γ -PGA in aqueous solutions.[13]


Objective: To determine the maximum heavy metal binding capacity of γ -PGA.

Materials:

- Poly-L-glutamic acid (γ -PGA) solution (e.g., 1 mg/mL).
- Heavy metal stock solutions (e.g., 1000 mg/L of Pb^{2+} or Cd^{2+}).
- pH adjustment solutions (0.1 M HCl and 0.1 M NaOH).
- Centrifuge and centrifuge tubes (50 mL).
- Shaking incubator.
- Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

Procedure:

- Preparation: Prepare a series of heavy metal solutions with varying initial concentrations (e.g., 5, 10, 25, 50, 100, 200 mg/L) in centrifuge tubes.
- pH Adjustment: Adjust the pH of each solution to the desired level (e.g., pH 5.5) using 0.1 M HCl or 0.1 M NaOH.[13]
- Incubation: Add a fixed volume of γ -PGA solution (e.g., 10 mL) to each tube. The final volume should be constant (e.g., 25 mL).
- Equilibration: Place the tubes in a shaking incubator at a constant temperature (e.g., 25°C) and shake at 150 rpm for a sufficient time to reach equilibrium (e.g., 2 hours). Binding is often rapid, with 70-100% occurring within the first few minutes.[13]
- Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g for 15 minutes) to separate the γ -PGA-metal complex from the supernatant.
- Analysis: Carefully collect the supernatant and measure the remaining concentration of the heavy metal using ICP-OES or AAS.
- Calculation: The amount of metal bound to γ -PGA (q_e , in mg/g) is calculated using the formula: $q_e = (C_0 - C_e) * V / m$ Where:
 - C_0 = Initial metal concentration (mg/L)
 - C_e = Equilibrium metal concentration in the supernatant (mg/L)
 - V = Volume of the solution (L)
 - m = Mass of γ -PGA (g)

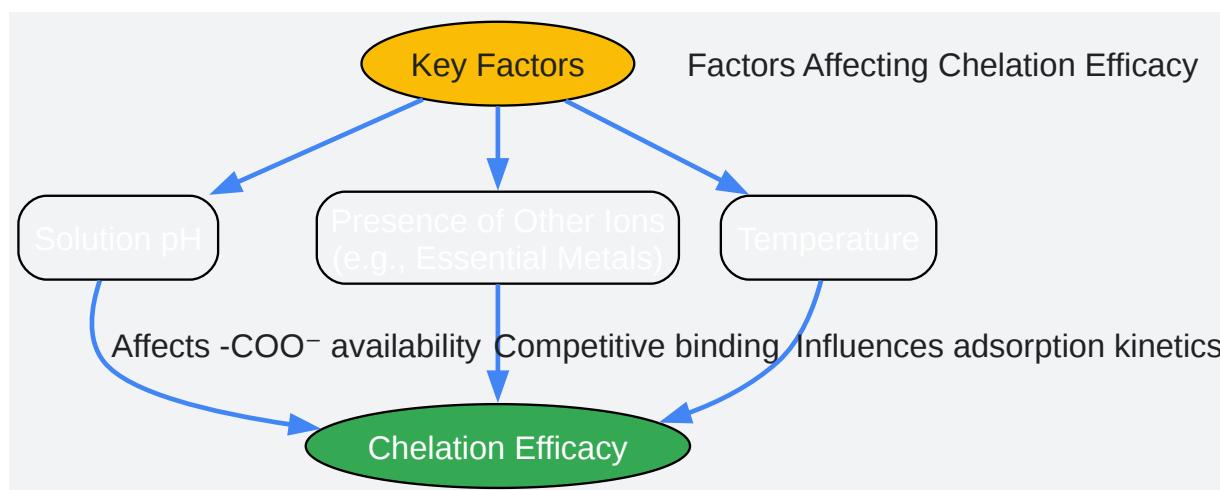
[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for determining the heavy metal binding capacity of γ -PGA.

Protocol 2: Assessing Heavy Metal Alleviation in Biological Systems (Plant Model)

This protocol is based on studies investigating the effect of γ -PGA on reducing heavy metal uptake in plants.^{[7][8]}

Objective: To evaluate the effectiveness of γ -PGA in reducing the accumulation of heavy metals in cucumber seedlings grown in contaminated soil.


Materials:

- Cucumber seeds (*Cucumis sativus* L.).
- Potting soil.
- Heavy metal salts (e.g., CdCl_2 , $\text{Pb}(\text{NO}_3)_2$).
- Poly-L-glutamic acid (γ -PGA).
- Pots for planting.
- Growth chamber or greenhouse.
- Nitric acid (for digestion).
- ICP-OES or AAS.

Procedure:

- **Soil Preparation:** Create four groups of soil treatments:
 - Group A (Control): Untreated soil.
 - Group B (Metal Stress): Soil contaminated with a specific concentration of a heavy metal (e.g., 10 mg/kg Cd).
 - Group C (γ -PGA only): Soil treated with γ -PGA (e.g., 400 mg/kg).

- Group D (Metal + γ -PGA): Soil contaminated with the heavy metal and treated with γ -PGA.
- Planting: Sow cucumber seeds in pots containing the prepared soils and allow them to germinate and grow under controlled conditions (e.g., 14h light/10h dark cycle, 25°C).
- Growth Period: Cultivate the seedlings for a set period (e.g., 28 days), ensuring consistent watering.
- Harvesting: Carefully harvest the seedlings, separating them into roots and shoots. Wash the roots thoroughly with deionized water to remove any adhering soil particles.
- Sample Preparation: Dry the plant tissues in an oven at 70°C until a constant weight is achieved. Record the dry biomass.
- Digestion: Digest a known mass of the dried plant tissue using concentrated nitric acid until the solution is clear.
- Analysis: Dilute the digested solution with deionized water and measure the concentration of the heavy metal using ICP-OES or AAS.
- Data Evaluation: Compare the heavy metal concentration (in mg/kg of dry weight) in the tissues of plants from Group D with those from Group B to determine the percentage reduction in metal uptake due to γ -PGA treatment.

[Click to download full resolution via product page](#)

Caption: Logical relationship of key factors influencing the heavy metal chelation efficacy of γ -PGA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro removal of toxic heavy metals by poly(γ -glutamic acid)-coated superparamagnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. In vitro removal of toxic heavy metals by poly(γ -glutamic acid)-coated superparamagnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Poly-Gamma-Glutamic Acid Secretion Protects *Bacillus subtilis* from Zinc and Copper Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poly- γ -glutamic acid chelates chromium (III) and copper (II), alleviating their toxicity in cucumber and affecting rhizosphere bacterial community assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly- γ -glutamic acid, a bio-chelator, alleviates the toxicity of Cd and Pb in the soil and promotes the establishment of healthy *Cucumis sativus* L. seedling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Complexation and conformation of lead ion with poly- γ -glutamic acid in soluble state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complexation and conformation of lead ion with poly- γ -glutamic acid in soluble state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. ["poly-L-glutamic acid for heavy metal chelation in biological systems"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15561850#poly-L-glutamic-acid-for-heavy-metal-chelation-in-biological-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com